molecular formula C18H26O2 B1623901 Epinandrolone CAS No. 4409-34-1

Epinandrolone

Cat. No.: B1623901
CAS No.: 4409-34-1
M. Wt: 274.4 g/mol
InChI Key: NPAGDVCDWIYMMC-SHRADXDESA-N
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Description

Epinandrolone, also known as 17alpha-Nandrolone, is a synthetic anabolic-androgenic steroid. It is structurally related to the primary male hormone, testosterone, and is used for its anabolic properties. This compound is known for its ability to promote muscle growth and enhance physical performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epinandrolone can be synthesized through various chemical routes. One common method involves the reduction of 19-norandrostenedione using sodium borohydride in an ethanol solution. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The large-scale synthesis may also employ catalytic hydrogenation methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Epinandrolone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form 19-norandrostenedione.

    Reduction: Reduction of this compound can yield 17alpha-estradiol.

    Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 19-norandrostenedione.

    Reduction: 17alpha-estradiol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Epinandrolone has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the detection of anabolic steroids.

    Biology: Studied for its effects on muscle growth and development.

    Medicine: Investigated for potential therapeutic uses in treating muscle-wasting diseases.

    Industry: Used in the development of performance-enhancing drugs for athletes.

Mechanism of Action

Epinandrolone exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor complex, which then translocates to the cell nucleus and binds to specific DNA sequences known as hormone response elements. This interaction regulates the transcription of genes involved in muscle growth and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Nandrolone: Similar in structure but differs in the position of the double bond.

    Boldenone: Another anabolic steroid with a similar structure but with a different double bond configuration.

    Testosterone: The primary male hormone with a similar anabolic effect but different in its overall structure.

Uniqueness

Epinandrolone is unique due to its specific structural modifications, which result in a distinct anabolic-to-androgenic ratio. This makes it particularly effective for promoting muscle growth with fewer androgenic side effects compared to other anabolic steroids.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGDVCDWIYMMC-SHRADXDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016522
Record name Epinandrolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4409-34-1
Record name Epinandrolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004409341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinandrolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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